molecular formula C20H15N3O3S2 B2465579 ETHYL 2-(1,2,3-BENZOTHIADIAZOLE-5-AMIDO)-4-PHENYLTHIOPHENE-3-CARBOXYLATE CAS No. 941947-98-4

ETHYL 2-(1,2,3-BENZOTHIADIAZOLE-5-AMIDO)-4-PHENYLTHIOPHENE-3-CARBOXYLATE

Cat. No.: B2465579
CAS No.: 941947-98-4
M. Wt: 409.48
InChI Key: JPVKIJKXGNVELC-UHFFFAOYSA-N
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Description

ETHYL 2-(1,2,3-BENZOTHIADIAZOLE-5-AMIDO)-4-PHENYLTHIOPHENE-3-CARBOXYLATE is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a benzothiadiazole moiety, which is known for its electron-accepting properties, and a thiophene ring, which contributes to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-(1,2,3-BENZOTHIADIAZOLE-5-AMIDO)-4-PHENYLTHIOPHENE-3-CARBOXYLATE typically involves multiple steps, starting with the preparation of the benzothiadiazole and thiophene intermediates. The benzothiadiazole intermediate can be synthesized through the reaction of o-phenylenediamine with sulfur and nitrous acid. The thiophene intermediate is often prepared via the Gewald reaction, which involves the condensation of a ketone with elemental sulfur and a nitrile.

The final step involves the coupling of the benzothiadiazole and thiophene intermediates under specific conditions, such as the use of a palladium catalyst in a Suzuki coupling reaction. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving yield. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-(1,2,3-BENZOTHIADIAZOLE-5-AMIDO)-4-PHENYLTHIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or thiols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or alcohols replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous conditions to prevent hydrolysis.

    Substitution: Amines, alcohols; reactions are often catalyzed by acids or bases to facilitate the substitution process.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and thiols, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

ETHYL 2-(1,2,3-BENZOTHIADIAZOLE-5-AMIDO)-4-PHENYLTHIOPHENE-3-CARBOXYLATE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials, particularly in the development of organic semiconductors and photovoltaic devices.

    Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.

    Medicine: Explored for its potential therapeutic applications, including as an anti-cancer agent or in the treatment of neurodegenerative diseases.

    Industry: Utilized in the production of advanced materials, such as conductive polymers and nanomaterials, due to its stability and electronic properties.

Comparison with Similar Compounds

ETHYL 2-(1,2,3-BENZOTHIADIAZOLE-5-AMIDO)-4-PHENYLTHIOPHENE-3-CARBOXYLATE can be compared with other similar compounds, such as:

These compounds share similar structural features but differ in their substituents and overall molecular architecture. The presence of different functional groups can significantly influence their chemical reactivity, stability, and potential applications. This compound stands out due to its unique combination of a benzothiadiazole moiety and a thiophene ring, which imparts distinct electronic properties and makes it particularly suitable for applications in organic electronics and materials science.

Properties

IUPAC Name

ethyl 2-(1,2,3-benzothiadiazole-5-carbonylamino)-4-phenylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O3S2/c1-2-26-20(25)17-14(12-6-4-3-5-7-12)11-27-19(17)21-18(24)13-8-9-16-15(10-13)22-23-28-16/h3-11H,2H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPVKIJKXGNVELC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)C3=CC4=C(C=C3)SN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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